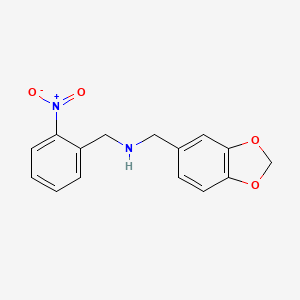

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine

描述

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine is a secondary amine characterized by two distinct aromatic moieties: a 1,3-benzodioxole group and a 2-nitrobenzyl group. The benzodioxole ring (a methylenedioxy bridge fused to a benzene ring) confers electron-rich properties, while the 2-nitrobenzyl group introduces strong electron-withdrawing effects due to the nitro substituent.

The 2-nitrobenzyl group is widely recognized as a photolabile protecting group, enabling controlled release of functional groups (e.g., amines) under UV light . The benzodioxole moiety is prevalent in bioactive compounds, including psychoactive agents like MDMA analogs .

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,16H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXYZNLLHQCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354767 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416888-55-6 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine typically involves the reaction of (1,3-benzodioxol-5-ylmethyl)amine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amines or hydroxylamines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of (1,3-Benzodioxol-5-ylmethyl)(2-aminobenzyl)amine.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

科学研究应用

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzyl or benzodioxole groups, leading to variations in electronic properties, reactivity, and applications. Key examples include:

Key Observations :

- Nitro Group Impact : The 2-nitrobenzyl group in the target compound enhances photolability compared to methoxy or methyl analogs, making it suitable for photoactivated drug delivery or protecting group strategies .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, F) increase polarity and reactivity, whereas electron-donating groups (e.g., OCH₃, CH₃) improve lipophilicity, influencing pharmacokinetics .

- Biological Relevance : MBDB, a benzodioxole-containing stimulant, highlights the structural divergence required for psychoactivity (aliphatic chain vs. nitrobenzyl group) .

生物活性

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and mutagenicity. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a nitrobenzyl group, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:

This structure suggests potential interactions with biological macromolecules, particularly proteins involved in aggregation processes.

- Antifibrillary Activity : Research indicates that derivatives of benzodioxole compounds exhibit antifibrillary properties, which are crucial for mitigating protein misfolding diseases such as Alzheimer's and Parkinson's disease. For instance, studies have shown that related compounds can reduce oligomerization and fibril formation in proteins like α-synuclein and transthyretin through various biophysical methods including Thioflavin T fluorescence assays and transmission electron microscopy (TEM) .

- Mutagenicity : The nitrobenzyl component suggests potential mutagenic properties. Studies on related nitroso compounds indicate that they can act as direct mutagens in bacterial models (e.g., Salmonella typhimurium), highlighting the importance of further investigating the mutagenic potential of this compound .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuroblastoma cell lines expressing inclusion-prone proteins demonstrated that this compound derivatives could effectively inhibit the formation of protein aggregates. This suggests potential therapeutic applications in treating neurodegenerative disorders characterized by protein misfolding .

- Mutagenicity Assessment : Related studies on N-nitrosobenzyl compounds have shown that benzylation can lead to significant biological consequences, including mutagenicity. This raises concerns regarding the safety profile of this compound in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。